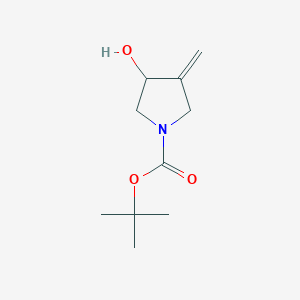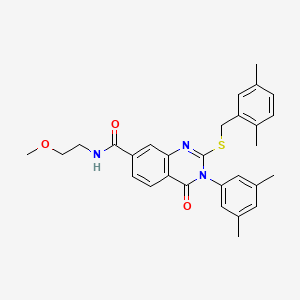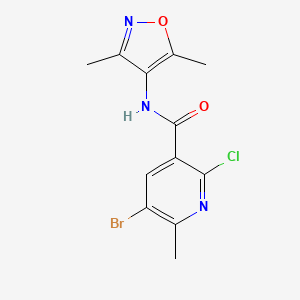![molecular formula C9H6BrClN2O B2970751 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone CAS No. 1351478-05-1](/img/structure/B2970751.png)
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone
Vue d'ensemble
Description
The compound “1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . The molecular formula is C7H5BrN2 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including the compound , has been reported in the literature . The compound was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of the compound has been studied using density functional theory (DFT) and compared with X-ray diffraction values . The compound forms an essentially planar aza-indole skeleton .Chemical Reactions Analysis
The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine and can undergo various chemical reactions. For instance, it can be used as an intermediate in the synthesis of other compounds .Physical And Chemical Properties Analysis
The compound has a molecular formula of C7H5BrN2 and an average mass of 197.032 Da . Further physical and chemical properties of the compound have been studied by analyzing the molecular electrostatic potential and frontier molecular orbital of the compound .Applications De Recherche Scientifique
Hydrogen-bonding Patterns in Enaminones
Enaminones, including compounds with bromo and pyrrolopyridine groups, exhibit unique hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Such structures are further stabilized by weak interactions like C-H...Br, Br...O, C-H...π, and C-H...O, contributing to the crystal structures of these compounds (Balderson et al., 2007).
Synthesis of Pyrroles
Pyrroles, including derivatives similar to the compound , can be synthesized via simple air oxidation or dehydrogenation reactions. This process involves the use of reagents like tetrachloro-1,4-benzoquinone, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, or N-bromosuccinimide, transforming N-protected dihydropyrrole derivatives into corresponding pyrroles with high yield (Shim et al., 1990).
Structural Analyses of Bromopyrrole Moieties
The bromopyrrole moiety, similar to that in the compound of interest, has been analyzed in various contexts, such as in studies of oroidin, pyrrolomycin B, and other halopyrroles. These analyses focus on bond distances and angles, revealing sensitivity of pyrrole ring structures to electronic and chemical properties of substituents (Emge et al., 2003).
Catalytic Behavior in Ethylene Reactivity
Compounds containing quinoxalinylpyridines, which are structurally related to the compound , demonstrate catalytic behavior in reactions involving ethylene. Upon activation with methylaluminoxane, these compounds exhibit good catalytic activities for ethylene reactivity, such as oligomerization and polymerization (Sun et al., 2007).
Synthesis and Chemical Transformations
The synthesis and transformation of halogenated compounds, including bromo and chloro derivatives similar to the compound , have been explored. These studies involve various reactions, such as dehalogenation, bromination, and cyclization, contributing to the understanding of chemical properties and reactivity of such compounds (Ueno et al., 1982).
Mécanisme D'action
The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 . This suggests that the compound might also have similar activities, although specific studies on the compound’s mechanism of action are not available in the retrieved papers.
Propriétés
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-6-7(8(14)2-11)4-13-9(6)12-3-5/h1,3-4H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXYXGITZQLUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)



![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2970676.png)
![3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2970677.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)

![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2970689.png)
